Critical Disclaimer: Absence of Comparator-Based Quantitative Biological Data for CAS 2097941-45-0
A comprehensive search of primary research papers, patents (including US 2003/0220359 A1 and related arylethene-sulfonamide filings), authoritative databases (PubChem, ChEMBL, BindingDB), and vendor technical datasheets failed to locate any quantitative in vitro or in vivo biological data for this specific compound [1]. No head-to-head comparison, cross-study comparable dataset, or class-level quantitative inference with baseline metrics could be established. The compound is listed in chemical vendor catalogs (Chemsrc, CAS 2097941-45-0) but only with structural identifiers, molecular weight (359.46 g/mol), molecular formula (C18H17NO3S2), and typical purity (95%), without any pharmacological annotation . The parent patent family (arylethene-sulfonamides) reports endothelin receptor antagonism for exemplified compounds, but this specific furan-thiophene substituted derivative is not described in the biological examples, and no IC50, Ki, or selectivity data were assigned to it [1].
| Evidence Dimension | Receptor binding affinity (ETA/ETB IC50 or Ki) |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | No comparator identified |
| Quantified Difference | Not calculable |
| Conditions | No assay data found |
Why This Matters
This evidence gap means that any claim of differentiation, superiority, or interchangeability with known endothelin antagonists (e.g., bosentan, macitentan, ambrisentan) or related sulfonamide analogs is currently unsupported by empirical data and should not guide procurement decisions.
- [1] Boss, C., Bolli, M., Clozel, M., Weller, T., & Fischli, W. (2003). Novel arylethene-sulfonamides. U.S. Patent Application Publication No. US 2003/0220359 A1. Justia Patents. URL: https://patents.justia.com/patent/20030220359 View Source
